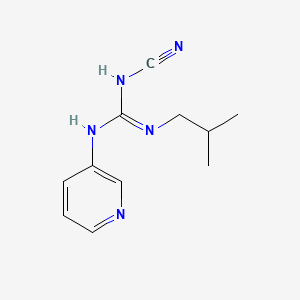
1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminobenzophenones with suitable reagents to form the benzodiazepine core. The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like methanol or ethanol .
Industrial Production Methods
In an industrial setting, the continuous flow synthesis method is often employed to produce benzodiazepines efficiently. This method allows for the precise control of reaction conditions and the production of high-purity compounds. The process involves the acylation of aminobenzophenones followed by cyclization reactions under optimized conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of other benzodiazepine derivatives.
Biology: The compound is used in studies related to its pharmacological effects and interactions with biological targets.
Medicine: Research focuses on its potential therapeutic applications, including its anxiolytic and anticonvulsant properties.
Industry: The compound is utilized in the development of new pharmaceuticals and chemical processes
Wirkmechanismus
The mechanism of action of 1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide involves its interaction with specific molecular targets in the body. It primarily acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the central nervous system, making it useful for treating anxiety and related disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic properties.
Clonazepam: Used for its anticonvulsant effects.
Oxazepam: Known for its hypnotic and sedative properties.
Uniqueness
1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboximidamide is unique due to its specific chemical structure, which allows for distinct interactions with biological targets.
Eigenschaften
CAS-Nummer |
58483-85-5 |
|---|---|
Molekularformel |
C10H14N4 |
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboximidamide |
InChI |
InChI=1S/C10H14N4/c11-10(12)14-6-5-13-9-4-2-1-3-8(9)7-14/h1-4,13H,5-7H2,(H3,11,12) |
InChI-Schlüssel |
UHBRXVWSEOVVBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C2N1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine](/img/structure/B14611275.png)



![calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B14611316.png)
![4-[(2-Nitrophenyl)methyl]pyridine](/img/structure/B14611322.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)
![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)

